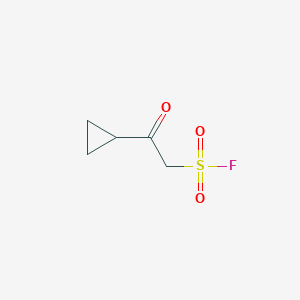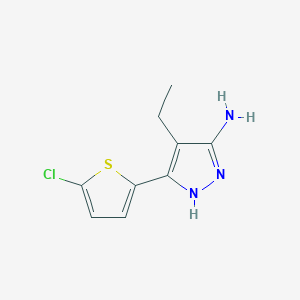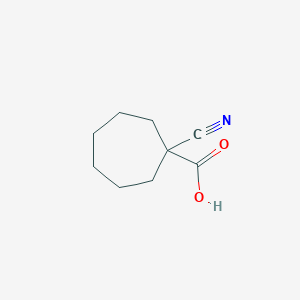
1-Cyanocycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanocycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanocycloheptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with cyanide ions in the presence of a base can yield the desired compound. Another method involves the use of nitriles and carboxylic acids in a cyclization reaction facilitated by catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyanocycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-cyanocycloheptane-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, which can then interact with various molecular targets. The pathways involved in these reactions typically include nucleophilic attack, electron transfer, and bond formation or cleavage.
Comparación Con Compuestos Similares
1-Cyanocycloheptane-1-carboxylic acid can be compared with other similar compounds such as:
1-Cyanocyclopentane-1-carboxylic acid: A five-membered ring analog.
1-Cyanocyclohexane-1-carboxylic acid: A six-membered ring analog.
1-Cyanocyclooctane-1-carboxylic acid: An eight-membered ring analog.
Uniqueness: The seven-membered ring structure of this compound imparts unique chemical properties and reactivity compared to its smaller or larger ring analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1038983-58-2 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-cyanocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c10-7-9(8(11)12)5-3-1-2-4-6-9/h1-6H2,(H,11,12) |
Clave InChI |
IRFRTFODGBBZBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


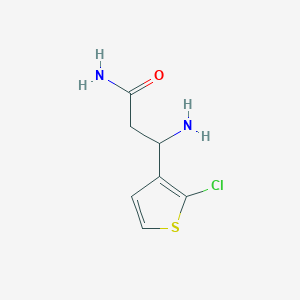
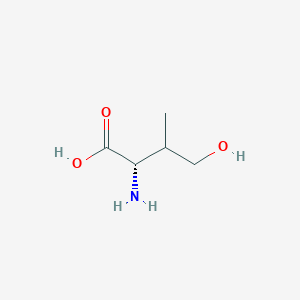
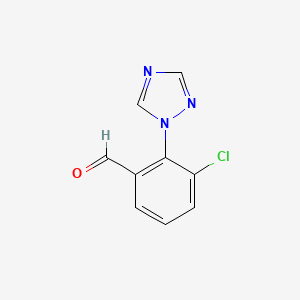

![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)
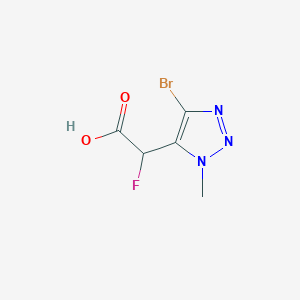
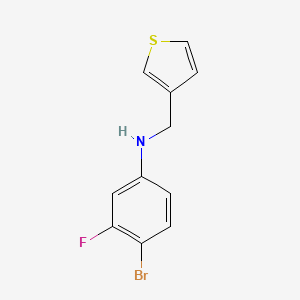
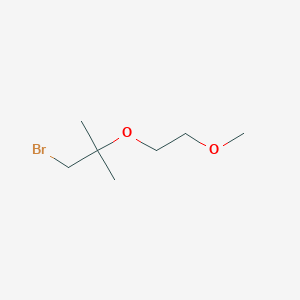
![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)
